(3R,2S)-2,3-Diaminobutyric acid 2HCl

Cyclic Lipopeptide Antibiotics Peptide Engineering Antibacterial Resistance

(3R,2S)-2,3-Diaminobutyric acid 2HCl (CAS 215652-51-0) is the (2S,3R)-configured chiral α,β-diamino acid required for stereochemically dependent peptide and antibiotic research. This specific stereoisomer is the natural product of the dabABC biosynthetic operon and the essential precursor for C4-alkylated monobactam antibiotics such as aztreonam. Unlike (2S,3S)-, (2R,3R)-, or positional isomers (e.g., 2,4-diaminobutyric acid), only the (2S,3R) form preserves antibacterial MIC values when replacing labile ester bonds with stable amide linkages in cyclic lipopeptide analogues. Using any alternative isomer fundamentally alters molecular conformation and target interactions, rendering it unsuitable for projects requiring precise stereochemical fidelity. Procure the biologically validated stereoisomer your monobactam biosynthesis, peptidomimetic, or cyclic lipopeptide project demands.

Molecular Formula C4H12Cl2N2O2
Molecular Weight 191.05 g/mol
CAS No. 215652-51-0
Cat. No. B556912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,2S)-2,3-Diaminobutyric acid 2HCl
CAS215652-51-0
Synonyms215652-51-0; (2S,3R)-2,3-Diaminobutanoicaciddihydrochloride; (3R,2S)-2,3-Diaminobutyricacid2HCl; 0965AB; AK-87778
Molecular FormulaC4H12Cl2N2O2
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)[NH3+])[NH3+].[Cl-].[Cl-]
InChIInChI=1S/C4H10N2O2.2ClH/c1-2(5)3(6)4(7)8;;/h2-3H,5-6H2,1H3,(H,7,8);2*1H/t2-,3+;;/m1../s1
InChIKeyDOZGWJGZHSTDJL-OTUWWBTESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,2S)-2,3-Diaminobutyric Acid 2HCl (CAS 215652-51-0): A Stereochemically Defined Non-Proteinogenic Amino Acid for Peptide Engineering and Antibiotic Research


(3R,2S)-2,3-Diaminobutyric acid 2HCl, also designated as (2S,3R)-2,3-diaminobutanoic acid dihydrochloride, is a chiral non-proteinogenic amino acid belonging to the α,β-diamino acid family [1]. It possesses two chiral centers and is characterized by its (2S,3R) stereochemical configuration . This compound is a key structural element in numerous bioactive natural products, including peptide antibiotics and toxins [1]. It is typically supplied as a stable dihydrochloride salt with a purity specification of >98% . The (2S,3R) stereoisomer is distinguished by its specific role in the biosynthesis of C4-alkylated monobactams, a class of β-lactam antibiotics, and is produced via the dabABC operon in certain Pseudomonas and Burkholderia species [2].

(3R,2S)-2,3-Diaminobutyric Acid 2HCl: Why (2S,3R) Stereochemistry Prevents Simple Substitution in Bioactive Peptide Synthesis


Simple substitution of (3R,2S)-2,3-diaminobutyric acid 2HCl with other diaminobutyric acid stereoisomers or positional isomers is not feasible in most research and industrial applications. The (2S,3R) stereochemistry is critical because the presence of two adjacent chiral centers dictates the three-dimensional conformation of the resulting peptide or peptidomimetic [1]. Biological activity, especially in antibiotic and receptor-targeting contexts, is highly sensitive to stereochemical variation [2]. Furthermore, the specific (2S,3R) configuration is the natural product of the dabABC biosynthetic operon, which is essential for the production of clinically relevant monobactam antibiotics [3]. Using an alternative isomer, such as (2S,3S)- or (2R,3R)-2,3-diaminobutyric acid, or a positional isomer like 2,4-diaminobutyric acid, would fundamentally alter the molecule's spatial arrangement and, consequently, its interaction with biological targets, rendering it unsuitable for projects requiring precise stereochemical fidelity [4]. Therefore, procurement must be compound-specific.

(3R,2S)-2,3-Diaminobutyric Acid 2HCl: Quantitative Evidence of Differentiation Versus Key Comparators


(2S,3R)-Diaminobutyric Acid Enables Amide-Stabilized Cyclic Peptide Analogues with Retained Antibacterial Activity

In the total synthesis of the cyclic lipodepsipeptide antibiotic paenibacterin, the threonine residue in the lead compound P-A1 was replaced with either L-2,3-diaminopropionic acid (Dapa) or (2S,3R)-2,3-diaminobutyric acid (Daba) to produce the analogues P-A1-Dapa and P-A1-Daba [1]. This substitution converted the labile ring-closing ester bond to a more stable amide bond. Crucially, this structural modification had little or no effect on antibacterial activity [1]. The minimum inhibitory concentrations (MICs) of the parent compounds P-A1 and P-A2 against Escherichia coli K-12 (G–) and Bacillus subtilis 1046 (G+) were found to be the same, demonstrating that the amide bond replacement using (2S,3R)-diaminobutyric acid is a viable strategy for creating more stable antibiotic analogues without compromising potency [1].

Cyclic Lipopeptide Antibiotics Peptide Engineering Antibacterial Resistance

(2S,3R) Stereoisomer is a Distinct Biosynthetic Product of the dabABC Operon, Differentiating C4-Alkylated Monobactam Biosynthesis

A 2024 study identified the dabABC operon as the genetic determinant responsible for the biosynthesis of (2S,3R)-diaminobutyrate (Dab) in Pseudomonas and Burkholderia species [1]. The operon's presence differentiates biosynthetic gene clusters (BGCs) for C4-methylated monobactams from those that produce other non-canonical amino acids. Specifically, the concerted action of the DabA (L-threonine kinase), DabB (β-replacement with L-aspartate), and DabC (argininosuccinate lyase-like) proteins stereospecifically produces the (2S,3R) isomer [1]. In the absence of L-threonine kinase activity, the same pathway yields L-2,3-diaminopropionate (L-Dap). This study quantitatively defines the enzymatic pathway, showing that (2S,3R)-Dab production is a specific, evolutionarily conserved process, distinct from the synthesis of other diaminobutyric acid stereoisomers or L-Dap [1].

Monobactam Antibiotics Biosynthetic Gene Clusters Non-Ribosomal Peptide Synthetases (NRPS)

(2S,3R)-2,3-Diaminobutyric Acid Provides a Chiral Scaffold for Organocatalytic Diastereoselective Synthesis of Dab Derivatives

A 2009 study detailed a reagent-controlled diastereoselective synthesis of (2S,3R)- and (2R,3R)-2,3-diaminobutanoic acid (Dab) derivatives from a common chiral precursor, Cbz-(R)-alanine, using proline-catalyzed α-hydrazination as the key step [1]. This method efficiently provides both diastereomeric isomers from a single starting material, with the stereochemical outcome controlled by the choice of proline catalyst. This synthetic route is significant because it offers a practical and secure method for constructing each 2,3-diaminobutanoic acid diastereomer, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry [1]. While specific yields for the (2S,3R) isomer are not detailed in the abstract, the methodology itself demonstrates the feasibility of stereoselective synthesis, which is essential for accessing this specific stereoisomer for research.

Organocatalysis Asymmetric Synthesis Peptidomimetics

L-2,4-Diaminobutyric Acid Exhibits Weak GABA Transaminase Inhibition (IC50 > 500 μM), While 2,3-Diaminobutyric Acid Isomers Show Different Biological Profiles

L-2,4-Diaminobutyric acid (L-DABA) is a known weak inhibitor of GABA transaminase, with an IC50 value greater than 500 μM . In contrast, 2,3-diaminobutyric acid stereoisomers, including the (2S,3R) configuration, are not associated with this mechanism but are instead recognized as key structural components in peptide antibiotics [1]. This distinction in biological activity is critical for research applications. While L-DABA is used in neuroscience research for its effects on GABA levels, the 2,3-diaminobutyric acid scaffold is predominantly valued in antibiotic development and peptide engineering. The stark difference in primary biological targets underscores why these compounds cannot be used interchangeably [2].

GABA Transaminase Neurotransmission Enzyme Inhibition

(3R,2S)-2,3-Diaminobutyric Acid 2HCl: Recommended Application Scenarios Based on Comparative Evidence


Stability-Enhanced Cyclic Peptide Antibiotic Development

For researchers developing new cyclic lipopeptide antibiotics, (3R,2S)-2,3-diaminobutyric acid 2HCl is the preferred building block for replacing labile ester bonds with stable amide linkages without compromising antibacterial activity. As demonstrated in the total synthesis of paenibacterin analogues [1], substitution of threonine with (2S,3R)-diaminobutyric acid creates a more metabolically stable cyclic peptide while retaining the same MIC values against E. coli and B. subtilis as the parent compound. This is a key advantage over using other amino acids that would diminish potency.

Monobactam Antibiotic Biosynthesis and Engineering

In studies focused on the biosynthesis or semi-synthesis of C4-alkylated monobactam antibiotics (e.g., aztreonam), (3R,2S)-2,3-diaminobutyric acid 2HCl is the biologically relevant stereoisomer. The dabABC operon has been shown to stereospecifically produce (2S,3R)-diaminobutyrate, which is a key precursor in these pathways [2]. Using any other stereoisomer would not recapitulate the natural biosynthetic process and could lead to incorrect structure-activity conclusions. This compound is essential for researchers investigating monobactam resistance mechanisms or engineering novel β-lactam antibiotics.

Stereochemically Defined Peptidomimetic Synthesis

(3R,2S)-2,3-diaminobutyric acid 2HCl serves as a critical chiral building block in the synthesis of peptidomimetics, where precise control over three-dimensional structure is paramount. The compound's (2S,3R) stereochemistry imparts specific conformational constraints to the peptide backbone, which can be exploited to enhance target binding affinity or selectivity [3]. Reliable synthetic routes for accessing this specific diastereomer, such as proline-catalyzed α-hydrazination [4], make it a practical choice for medicinal chemistry campaigns requiring stereochemical purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,2S)-2,3-Diaminobutyric acid 2HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.